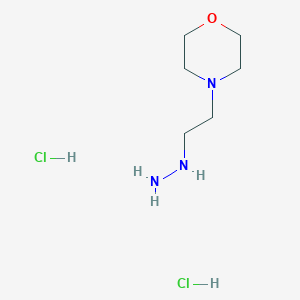

![molecular formula C18H16ClN3O4 B2420589 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941933-98-8](/img/structure/B2420589.png)

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- The newly synthesized compound demonstrated superior in vitro anti-inflammatory activity compared to the standard drug ibuprofen. Researchers evaluated its potential as an anti-inflammatory agent, which could be valuable for managing inflammatory conditions .

- Compound 5-chloro-N-({(5S)-2-oxo-3-phenyl-2,3-dihydro-1H-indol-5-yl}carbonyl)-2,3-dihydro-1H-indole-5-carboxamide (Compound 5) is currently under clinical development for preventing and treating thromboembolic diseases. It combines good oral bioavailability with high potency for nonbasic targets .

- Notably, Compound 5 exhibits over 10,000-fold higher selectivity for factor Xa (FXa) compared to related serine proteases like thrombin, trypsin, and plasmin .

- The chlorine atom in this compound serves as a metabolically stable isostere, replacing hydrogen atoms. Chlorine substitution can enhance potency and solubility, making it valuable for creating new hybrid molecules in the pharmaceutical industry .

- The backbone of 7-amino-4-methyl-2H-chromen-2-one is essential for various bioactive compounds. These derivatives exhibit diverse pharmacological properties, including antitumor, anti-HIV, antibacterial, antifungal, and anti-inflammatory effects .

- The pyrrolidine moiety in the compound is versatile and widely used in drug discovery. Researchers have explored its SAR (structure-activity relationship) to optimize antibacterial activity. Substituents at the N’-position influence antibacterial efficacy, and 4’-phenyl substituents impact activity .

- Catalytic hydrogenation of an O-Boc-protected derivative of this compound led to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This intermediate is relevant for synthesizing fluorinated derivatives with potential applications .

Anti-Inflammatory Activity

Antithrombotic Agent

Hybrid Molecule Design

Bioactive Derivatives

Pyrrolidine Scaffold

Fluorinated Derivatives

Mechanism of Action

Target of Action

Similar compounds have been found to target various enzymes and receptors, influencing a range of biological processes .

Mode of Action

It’s known that such compounds typically interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, including inflammatory response pathways, signaling pathways, and metabolic pathways .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability and metabolic stability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been found to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .

properties

IUPAC Name |

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-10-13(22(25)26)6-7-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHDIBVQUHTGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)

![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)

![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![[2-Nitro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2420519.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2420522.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2420529.png)